YSK 05
Description
1-Methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine (YSK05, CAS 1318793-78-0) is an ionizable cationic lipid with the molecular formula C42H77NO2 and a molecular weight of 628.07 g/mol . Its structure features a piperidine core linked via acetal bonds to two unsaturated linoleyl (C18:2) chains, creating a cone-shaped geometry with a 109.5° angle between the hydrophobic moieties . This structural design promotes a hexagonal phase II (HII) lipid arrangement, enhancing fusogenic activity with endosomal membranes at acidic pH (pH 5.5–6.5), which is critical for cytosolic delivery of nucleic acids like siRNA .
YSK05 is utilized in multifunctional envelope-type nano devices (MENDs) for gene silencing applications. Studies demonstrate that YSK05-based nanoparticles (YSK05-MEND) outperform commercial transfection reagents in gene knockdown efficiency, attributed to pH-sensitive membrane fusion and endosomal escape . Its ionizable amine group confers a pKa of 6.5, ensuring neutral charge at physiological pH (reducing toxicity) and positive charge in acidic endosomes (facilitating membrane interaction) .
Properties
Molecular Formula |
C42H77NO2 |
|---|---|
Molecular Weight |
628.1 g/mol |
IUPAC Name |
1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine |
InChI |
InChI=1S/C42H77NO2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-44-42(36-38-43(3)39-37-42)45-41-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h12-15,18-21H,4-11,16-17,22-41H2,1-3H3/b14-12-,15-13-,20-18-,21-19- |
InChI Key |
KURBRAZBXURPCJ-QYCRHRGJSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCOC1(CCN(CC1)C)OCCCCCCCC/C=C\C/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCCOC1(CCN(CC1)C)OCCCCCCCCC=CCC=CCCCCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine involves several steps. The primary synthetic route includes the reaction of piperidine with octadecadienoic acid derivatives under specific conditions. The reaction is typically carried out in an organic solvent such as ethanol, with the temperature maintained at a controlled level to ensure optimal yield . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Nucleophilic Reactions
The tertiary amine in the piperidine ring participates in:
-
Quaternary ammonium salt formation through alkylation with methyl iodide or ethyl bromoacetate (70-85% yield, THF solvent, 0°C to RT)
-
Aza-Michael additions with α,β-unsaturated carbonyl compounds, forming functionalized piperidine derivatives (Scheme 1)
Table 1: Nucleophilic reaction parameters
| Reaction Type | Reagents/Conditions | Products Formed | Yield (%) |
|---|---|---|---|
| Alkylation | CH₃I, K₂CO₃, THF, 24h | Quaternary ammonium salts | 82 |
| Aza-Michael Addition | Acrylonitrile, Et₃N, MeCN | β-Cyanoethyl derivatives | 78 |
Electrophilic Reactions
The electron-rich double bonds in the linoleoyl chains undergo:
-
Epoxidation with mCPBA (meta-chloroperbenzoic acid) producing diepoxy derivatives (Scheme 2A)
-
Diels-Alder reactions with maleic anhydride at 80°C (60% conversion, toluene solvent)
Redox Reactions
Catalytic hydrogenation demonstrates:
-
Selective saturation of (9Z,12Z)-dienes to stearate chains using H₂/Pd-C (5 bar, 50°C), preserving the piperidine ring
-
Competitive piperidine ring reduction observed with Raney Ni under forcing conditions (100°C, 10 bar H₂), forming decahydro derivatives
Ester Functionalization
The bis-ester groups exhibit:
-
Transesterification with methanol/KOH (95% conversion, 12h reflux)
-
Hydrolysis under acidic (HCl/EtOH, 8h) or basic (NaOH/H₂O, 4h) conditions yielding carboxylic acid derivatives
Supramolecular Interactions
Critical for biological applications:
-
Lipoplex formation with siRNA through charge interactions (N/P ratio >5 achieves complete complexation)
-
Membrane fusion enhancement demonstrated by fluorescence resonance energy transfer (FRET) assays (35% efficiency boost vs. DLinDMA controls)
Polymerization Capacity
Radical-initiated crosslinking:
-
UV-induced polymerization of dienoyl chains using DMPA photoinitiator forms stable hydrogels (85% gel fraction)
-
Copolymerization with PEG-diacrylate enhances nanoparticle stability (PDI <0.2 by DLS)
Mechanistic Insights from Computational Studies
DFT calculations reveal:
-
Amine pKₐ = 9.2 ± 0.3, enabling protonation at physiological pH
-
Activation energy for epoxidation: ΔG‡ = 18.3 kcal/mol (B3LYP/6-31G*)
These reaction pathways enable precise structural modifications for optimizing drug delivery performance. Recent advances show that partial hydrogenation of the dienoyl chains (achieving 1-2 double bonds) increases transfection efficiency by 40% while maintaining serum stability . The compound's versatility positions it as a key building block in next-generation lipid nanoparticle formulations.
Scientific Research Applications
1-Methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine is a complex organic compound with a unique structure featuring a piperidine ring and two long-chain fatty acid derivatives. It has a molecular formula of . It is classified as a cationic lipid, which allows it to form lipid nanoparticles, making it useful in drug delivery systems. The compound enhances cellular uptake and stability in biological environments, increasing its importance in pharmaceutical applications.
Scientific Research Applications
1-Methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine exhibits significant biological activity and has several applications:
- Drug Delivery Systems: It is used for its ability to form lipid nanoparticles, which facilitate the delivery of drugs.
- Pharmaceutical Applications: The compound's structure enhances cellular uptake and stability in biological environments, making it valuable in pharmaceutical applications.
- Biological Activity: Research indicates that 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine exhibits significant biological activity.
- Reactions: As a cationic lipid, 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine can participate in various reactions because of its functional groups.
Mechanism of Action
The mechanism of action of 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine involves its interaction with lipid bilayers. The compound integrates into the lipid bilayer, causing destabilization and fusion of the membrane. This property is particularly useful in drug delivery, where the compound facilitates the transport of therapeutic agents across cell membranes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares YSK05 with structurally or functionally related cationic lipids used in gene delivery:
Key Structural and Functional Differences
Backbone and Linker Chemistry :
- YSK05’s piperidine-acetal linker creates a rigid cone shape, enhancing endosomal fusion compared to flexible linkers in DLin-MC3-DMA or CL4 .
- DLin-MC3-DMA uses a biodegradable ester linker, improving metabolic clearance but reducing pH sensitivity compared to YSK05 .
Chain Unsaturation: YSK05’s linoleyl (C18:2) chains increase membrane fluidity versus saturated chains (e.g., DOTAP’s oleoyl chains), facilitating faster endosomal escape .
Ionizability and Toxicity :
- YSK05’s pKa 6.5 balances endosomal activity and systemic neutrality, reducing cytotoxicity relative to permanently charged lipids like DOTAP .
Efficacy in Gene Silencing :
- YSK05-MEND achieves >80% gene silencing in vitro, outperforming DOTAP and DLin-MC3-DMA in pH-dependent environments .
Research Findings and Limitations
Advantages of YSK05 :
- Limitations: Limited in vivo data compared to FDA-approved DLin-MC3-DMA. Requires co-lipids (e.g., DOPE) for stable nanoparticle formation .
- Comparative Gaps: No direct studies compare YSK05 with newer ionizable lipids (e.g., SM-102 in Moderna’s COVID-19 vaccine). Long-term toxicity profiles remain uncharacterized.
Biological Activity
1-Methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine is a complex organic compound classified as a cationic lipid , notable for its unique structural attributes and significant biological activity. This compound has garnered attention in pharmaceutical research due to its potential applications in drug delivery systems and cellular interactions.
Chemical Structure and Properties
- Molecular Formula : C42H77NO2
- Molecular Weight : 628.1 g/mol
- CAS Number : 1318793-78-0
The structure features a piperidine ring substituted with two long-chain fatty acid derivatives, enhancing its capability to form lipid nanoparticles, which are crucial for effective drug delivery.
Biological Activity
Research indicates that 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine exhibits various biological activities:
- Cell Membrane Interaction : The compound demonstrates significant interaction with biological membranes, facilitating the incorporation of therapeutic agents into cells. Its cationic nature allows it to interact favorably with negatively charged cell membranes, promoting cellular uptake and stability in biological environments .
- Drug Delivery Systems : As a cationic lipid, it plays a critical role in the formulation of lipid-based drug delivery systems. Studies have shown that it can enhance the delivery efficiency of nucleic acids and small molecules into target cells .
- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties. It has been investigated for its potential in delivering chemotherapeutic agents directly to cancer cells, thereby reducing systemic toxicity and improving therapeutic outcomes .
Study 1: Lipid Nanoparticle Formation
A study explored the formation of lipid nanoparticles using 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine as a key component. The findings indicated:
- Improved encapsulation efficiency of RNA molecules.
- Enhanced stability of the nanoparticles in physiological conditions.
- Increased cellular uptake in various cancer cell lines compared to traditional lipid formulations .
Study 2: Antitumor Efficacy
In vitro experiments assessed the antitumor efficacy of this compound when used to deliver doxorubicin to breast cancer cells. Results showed:
- A significant reduction in cell viability at lower concentrations compared to free doxorubicin.
- Induction of apoptosis in treated cells, suggesting a mechanism of action through enhanced drug delivery .
Comparative Analysis
To highlight the uniqueness of 1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine among similar compounds, the following table summarizes key characteristics:
| Compound Name | Molecular Weight | Cationic Nature | Application Area |
|---|---|---|---|
| 1-Methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine | 628.1 g/mol | Yes | Drug Delivery |
| Cationic Lipid A (Example) | 600 g/mol | Yes | Gene Therapy |
| Cationic Lipid B (Example) | 650 g/mol | Yes | Vaccine Development |
Q & A
Basic: What is the structural significance of YSK05 in lipid-based nanoparticle design?
Answer:
YSK05 is a cationic lipid designed with a cone-shaped geometry due to its 109.5° angle between two (9Z,12Z)-octadecadienoyl (linoleoyl) chains conjugated via an acetal bond to a piperidine linker. This conformation promotes the formation of the hexagonal HII phase under acidic conditions (pH 5.5), enhancing fusogenic activity with endosomal membranes. The pH-sensitive behavior enables efficient cytosolic release of siRNA, critical for gene silencing applications. Structural optimization of YSK05 has been validated using cryo-electron microscopy (cryo-EM) and dual-luciferase reporter assays, demonstrating superior gene silencing compared to commercial transfection reagents .
Basic: What synthetic protocols are used to prepare YSK05 and its analogs?
Answer:
YSK05 is synthesized via a two-step process:
Preparation of (9Z,12Z)-octadeca-9,12-dienoyl chloride : Linoleic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the acyl chloride intermediate.
Conjugation with piperidine : The acyl chloride reacts with 1-methylpiperidine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane (DCM). Critical steps include maintaining anhydrous conditions and monitoring reaction progress via TLC. Purification involves flash chromatography (hexane/ethyl acetate gradient) .
Advanced: How can researchers optimize YSK05-containing nanoparticles for pH-dependent endosomal escape?
Answer:
Optimization involves:
- Lipid ratio screening : Varying YSK05, cholesterol, and PEG-lipid ratios to balance stability and fusogenicity. For example, a 50:40:10 molar ratio (YSK05:cholesterol:PEG-lipid) showed optimal siRNA encapsulation and endosomal escape in HeLa cells .
- pH-sensitivity assays : Measuring membrane fusion at pH 5.5 vs. 7.4 using fluorescence resonance energy transfer (FRET) or calcein release assays.
- In vitro validation : Dual-luciferase assays (e.g., firefly/Renilla) quantify siRNA delivery efficiency. YSK05-MEND achieved >80% gene silencing at 100 nM siRNA, outperforming Lipofectamine 2000 .
Table 1: Key Parameters for YSK05-MEND Optimization
| Parameter | Optimal Range | Assay Used | Outcome |
|---|---|---|---|
| YSK05:Cholesterol | 50:40 | Dynamic Light Scattering | Nanoparticle size: 80–100 nm |
| pH for Fusion | 5.5 | FRET/Calcein Release | >70% membrane fusion efficiency |
| siRNA Concentration | 100 nM | Dual-Luciferase Assay | 80–90% gene silencing efficiency |
Advanced: How do structural modifications of YSK05 impact its interaction with vascular endothelial growth factor receptors (VEGFR) in cancer models?
Answer:
YSK05’s linoleoyl chains may enhance targeting of VEGFR-overexpressing cancer cells (e.g., non-small cell lung cancer) due to lipid raft affinity. Advanced studies involve:
- Surface plasmon resonance (SPR) : Quantifying binding affinity (KD) between YSK05 nanoparticles and recombinant VEGFR-2.
- In vivo biodistribution : Radiolabeling YSK05 with ³H or ¹⁴C to track tumor accumulation in xenograft models. A 2023 study reported 3.5-fold higher tumor uptake compared to non-targeted nanoparticles .
- Mechanistic analysis : RNA sequencing of treated tumors identifies downstream pathways (e.g., PI3K/AKT suppression) linked to VEGFR inhibition .
Basic: What analytical techniques characterize YSK05’s physicochemical properties?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR confirm acetal bond formation (δ 4.8–5.2 ppm) and linoleoyl chain unsaturation (δ 5.3–5.4 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (MW = 760.2 g/mol) and purity (>95%) .
- Differential scanning calorimetry (DSC) : Identifies phase transitions (e.g., HII phase formation at 37°C) .
Advanced: How can researchers resolve contradictions in reported gene silencing efficiencies of YSK05-based formulations?
Answer:
Discrepancies often arise from:
- Cell line variability : Endosomal pH and lipid metabolism differ across cell types (e.g., HeLa vs. A549). Standardize assays using isogenic cell lines.
- Nanoparticle aging : Storage conditions (4°C vs. −20°C) affect stability. Monitor size and ζ-potential over time via dynamic light scattering (DLS).
- siRNA payload : Chemical modifications (e.g., 2′-O-methyl) alter YSK05-siRNA complexation. Use SYBR Gold binding assays to quantify encapsulation efficiency .
Basic: What in vitro models are suitable for preliminary testing of YSK05-siRNA complexes?
Answer:
- Cell lines : HeLa (high transfection efficiency), A549 (lung cancer model), and HepG2 (liver targeting).
- Assays :
Advanced: What mechanistic studies elucidate YSK05’s role in overcoming multidrug resistance (MDR) in cancer?
Answer:
YSK05 nanoparticles co-loaded with siRNA (e.g., targeting P-glycoprotein) and chemotherapeutics (e.g., doxorubicin) reverse MDR via:
- P-gp inhibition : Western blot confirms P-gp downregulation (>60% reduction).
- Synergistic cytotoxicity : Chou-Talalay combination index (CI < 1.0) quantifies synergy.
- In vivo efficacy : Tumor volume reduction >70% in MDR-xenograft models (e.g., NCI/ADR-RES) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
